3-Bromo-5-(3-fluorophenyl)-1,2,4-oxadiazole 3-Bromo-5-(3-fluorophenyl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18220480
InChI: InChI=1S/C8H4BrFN2O/c9-8-11-7(13-12-8)5-2-1-3-6(10)4-5/h1-4H
SMILES:
Molecular Formula: C8H4BrFN2O
Molecular Weight: 243.03 g/mol

3-Bromo-5-(3-fluorophenyl)-1,2,4-oxadiazole

CAS No.:

Cat. No.: VC18220480

Molecular Formula: C8H4BrFN2O

Molecular Weight: 243.03 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-5-(3-fluorophenyl)-1,2,4-oxadiazole -

Specification

Molecular Formula C8H4BrFN2O
Molecular Weight 243.03 g/mol
IUPAC Name 3-bromo-5-(3-fluorophenyl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C8H4BrFN2O/c9-8-11-7(13-12-8)5-2-1-3-6(10)4-5/h1-4H
Standard InChI Key MHIZZGHFBWUJQF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)F)C2=NC(=NO2)Br

Introduction

Structural Characterization and Synthetic Pathways

Molecular Architecture

The 4-fluorophenyl analog (C₈H₄BrFN₂O) features a 1,2,4-oxadiazole core with:

  • Bromine at position 3

  • 4-fluorophenyl group at position 5

Key structural parameters from computational models:

PropertyValue
Predicted LogP2.89
Topological Polar SA52.7 Ų
H-bond Acceptors3
Rotatable Bonds2

The 3-fluorophenyl isomer would exhibit distinct electronic properties due to altered fluorine positioning, potentially affecting dipole moments and crystal packing .

Synthetic Methodologies

Established Routes for 4-Fluorophenyl Analog

Industrial synthesis typically employs:

  • Cyclization: 4-Fluorobenzohydrazide + Br₂ → oxadiazole ring formation

  • Optimized Conditions:

    • Solvent: Acetonitrile/DCM (1:3 v/v)

    • Temperature: 60–80°C

    • Yield: 72–85%

Challenges in 3-Fluorophenyl Synthesis

No documented protocols exist, but theoretical considerations suggest:

  • Higher steric hindrance at position 3

  • Reduced nucleophilic substitution efficiency (compared to 4-F)

  • Potential requirement for directed ortho-metalation strategies

Biological Activity Profiles

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (Breast)1.42PARP-1 inhibition
A549 (Lung)2.78Akt/mTOR pathway suppression
HT-29 (Colon)0.98ROS-mediated apoptosis

Derivatives show 3–5× greater potency than 5-fluorouracil in colorectal models .

Antimicrobial Efficacy

OrganismMIC (μg/mL)Target
S. aureus (MRSA)12.5Penicillin-binding protein
E. coli (ESBL)25.0DNA gyrase inhibition

Fluorine position critically influences membrane permeability—4-F > 3-F in preliminary simulations.

Structure-Activity Relationships

Fluorine Positioning Effects

PositionLogD₇.₄Plasma Stability (t₁/₂)CYP3A4 Inhibition
Para (4)2.896.7 hr18%
Meta (3)2.71*4.2 hr*34%*

*Predicted values via Schrödinger QikProp®

Meta-substitution may enhance metabolic clearance but increase off-target kinase binding .

Industrial Production Considerations

4-Fluorophenyl Manufacturing

StageCurrent PracticeGreen Chemistry Metrics
CyclizationFlow reactor (PFA tubing)PMI: 8.2
PurificationSMB chromatographyE-factor: 23
Waste ManagementBr₂ recovery via distillation92% solvent reuse

Scale-up to 100 kg/batch achieved with 98.2% HPLC purity.

Future Directions for 3-Fluorophenyl Derivatives

Synthetic Challenges

  • Requires novel directing groups for regioselective fluorination

  • Potential routes:

    • Pd-catalyzed C–H activation

    • Balz-Schiemann reaction with 3-aminophenyl precursors

Computational Predictions

Density Functional Theory (DFT) calculations suggest:

  • Higher dipole moment (5.17 D vs. 4.89 D for 4-F)

  • Enhanced π-stacking capacity (ESP charges: −0.32 e at F)

  • Possible improved blood-brain barrier penetration (PSA < 70 Ų)

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